molecular formula C9H17Cl2N3 B1430683 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride CAS No. 1797237-65-0

4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride

Cat. No.: B1430683
CAS No.: 1797237-65-0
M. Wt: 238.15 g/mol
InChI Key: HXSUJXWAAMMNLL-UHFFFAOYSA-N
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Description

Key Observations:

  • Substituent Position : The 5-methyl group in the target compound reduces steric hindrance compared to 4-methyl analogs, favoring planar imidazole-piperidine orientation.
  • Salt vs. Free Base : Dihydrochloride salts exhibit 2–3 orders of magnitude higher aqueous solubility than free bases due to ionic dissociation.
  • Tautomerism : 4-Methyl derivatives (e.g., CID 22489010) exhibit tautomeric equilibria between N1–H and N3–H forms, influencing receptor binding.

The dihydrochloride form’s rigid conformation enhances its suitability as a synthetic intermediate for drug discovery, particularly in modulating histamine or opioid receptors.

Properties

IUPAC Name

4-(5-methylimidazol-1-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-8-6-11-7-12(8)9-2-4-10-5-3-9;;/h6-7,9-10H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSUJXWAAMMNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797237-65-0
Record name 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride
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Preparation Methods

Multi-step Organic Synthesis

The synthesis of 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride generally involves the following sequential steps:

  • Preparation of the Imidazole Derivative:
    The core imidazole ring with a methyl substitution at the 5-position is synthesized via condensation reactions involving glyoxal, ammonia, and methylating agents. This step often employs conditions such as reflux in ethanol or aqueous media, with catalysts like acids or bases to facilitate cyclization.

  • Functionalization of the Piperidine Ring:
    A piperidine precursor, often a halogenated or activated derivative, is prepared through standard alkylation or halogenation reactions. The piperidine ring can be functionalized at the 4-position with reactive groups suitable for coupling.

  • Coupling of Imidazole and Piperidine:
    The key step involves nucleophilic substitution or reductive amination to attach the imidazole derivative to the piperidine ring. Typical conditions include:

    • Solvent: Tetrahydrofuran (THF), ethanol, or acetonitrile
    • Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
    • Temperature: Controlled between 80°C and 150°C to optimize reaction rate and selectivity
  • Formation of the Dihydrochloride Salt:
    The final step involves protonation of the amine groups with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Industrial Scale Synthesis

Large-scale production employs continuous flow reactors or batch processes with optimized parameters:

  • Precise temperature and pressure control
  • Use of high-purity reagents and catalysts
  • Purification through crystallization, filtration, or chromatography

This approach ensures high throughput, reproducibility, and compliance with pharmaceutical standards.

Research Findings and Optimization Strategies

Yield Enhancement

  • Temperature Control: Maintaining low temperatures (~0–5°C) during the initial activation of imidazole derivatives minimizes side reactions.
  • Catalyst Selection: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, can significantly improve regioselectivity and yields.
  • Purification Techniques: Gradient column chromatography with methanol/dichloromethane improves product isolation.

Characterization and Quality Control

  • NMR Spectroscopy: Confirms structural integrity and substitution pattern.
  • Mass Spectrometry: Verifies molecular weight and purity.
  • HPLC: Ensures >95% purity for research-grade compounds.

Summary of Key Research Findings

Aspect Findings
Optimal Reaction Conditions Moderate temperatures (80–150°C), controlled pH, and inert atmospheres improve yield and purity
Catalysts Palladium-based catalysts enhance regioselectivity in cross-coupling reactions
Purification Gradient column chromatography effectively isolates high-purity dihydrochloride salts
Storage Low temperature, inert atmosphere, and light protection extend shelf life

Chemical Reactions Analysis

4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+166.13388138.3
[M+Na]+188.11582149.6
[M+NH4]+183.16042146.4
[M+K]+204.08976145.1
[M-H]-164.11932139.9
[M+Na-2H]-186.10127144.4
[M]+165.12605140.1
[M]-165.12715140.1

Medicinal Chemistry

4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride has garnered attention for its potential therapeutic applications, particularly as a pharmacological agent in the treatment of various diseases.

Key Areas of Application :

  • Antimicrobial Activity : Research indicates that compounds containing imidazole and piperidine structures exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Neurological Research : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety or depression.

Analytical Chemistry

The compound is utilized in analytical chemistry for various purposes:

  • Chromatography : It serves as a standard or reference material in chromatographic techniques due to its well-defined chemical structure.
  • Spectroscopy : The unique spectral properties of this compound allow for its use in spectroscopic analysis, aiding in the identification and quantification of similar compounds.

Biochemical Studies

In biochemical research, this compound is explored for its interactions with biological systems:

  • Enzyme Inhibition Studies : The imidazole ring can interact with metal ions, making it a candidate for studying enzyme inhibition mechanisms.
  • Cell Culture Applications : It is used in cell culture studies to assess cellular responses to various stimuli and its effects on cell viability and proliferation.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Substituted Imidazole Groups

4-(4-Methyl-1H-imidazol-5-yl)piperidine Hydrochloride
  • Molecular Formula : C₉H₁₆ClN₃ (Molar Mass: 201.7 g/mol) .
  • Key Difference: The imidazole methyl group is at the 4-position instead of the 5-position.
4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride
  • Key Feature : The imidazole ring bears a trifluoromethyl (-CF₃) group at the 5-position. The electron-withdrawing nature of -CF₃ may enhance metabolic stability compared to the 5-methyl group in the target compound .

Piperidine Dihydrochlorides with Benzyloxyimino Substituents

A series of 3-amino-4-(dimethoxybenzyloxyimino)piperidine dihydrochlorides (e.g., compounds 13c–13g in ) share the piperidine dihydrochloride core but differ in substituents:

Compound Substituent Position Melting Point (°C) MS-ESI (m/z)
13c 2',5'-dimethoxy 189–192 278 (M+H)⁺
13d 3',5'-dimethoxy 181–184 278 (M+H)⁺
13e 2',3'-dimethoxy 190–193 278 (M+H)⁺
13f 3',4'-dimethoxy 176–180 278 (M+H)⁺
13g 3',4'-methylenedioxy 168–170 292 (M+H)⁺
  • Key Observations: Substituent positioning on the benzyloxyimino group significantly impacts melting points (e.g., 13g with methylenedioxy has the lowest melting point). Similar molecular ion peaks (m/z 278) suggest comparable stability in mass spectrometry.

Pyrimidine-Imidazole Hybrids

Compounds 19 and 20 () are dihydrochloride salts with pyrimidine-imidazole scaffolds:

  • 19 : 3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride.
  • 20 : 3-(3-Fluorophenyl)-N-2-[2-(5-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride.
  • Synthesis Note: These compounds were synthesized in a 15:1 ratio, indicating challenges in regioselective imidazole substitution.

Pharmacologically Active Piperidine Derivatives

  • Its structure (C₂₁H₂₅ClN₂O₃·2HCl) highlights how aromatic substituents and ring systems influence therapeutic activity .

Molecular Properties

Compound Molecular Formula Key Substituent Notable Feature
Target Compound C₉H₁₅N₃·2HCl 5-Methylimidazole Piperidine core, dihydrochloride salt
4-(4-Methylimidazol-5-yl)piperidine HCl C₉H₁₆ClN₃ 4-Methylimidazole Structural isomer
13c–13g Derivatives C₁₄H₂₁N₃O₂·2HCl Dimethoxybenzyloxyimino Variable melting points

Biological Activity

4-(5-Methyl-1H-imidazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the molecular formula C9H17Cl2N3 and a molecular weight of approximately 238.16 g/mol, this compound incorporates a piperidine ring substituted with a 5-methyl-1H-imidazole moiety. This structural arrangement suggests significant interactions with various biological targets, which are crucial for its pharmacological applications.

The dihydrochloride form of this compound enhances its solubility in polar solvents, making it suitable for biological studies. The synthesis involves multi-step organic techniques to ensure high purity and yield, which is essential for evaluating its biological activity effectively.

Biological Activity

Mechanisms of Action

Research indicates that this compound interacts with multiple biological targets, potentially acting as an enzyme inhibitor or modulator of receptor activity. These interactions are critical for understanding its therapeutic potential across various diseases.

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the compound's interaction with sodium hydrogen exchanger-1 (NHE-1) demonstrated that related compounds exhibited potent inhibitory effects, suggesting that similar mechanisms may be present in this compound .
  • Cancer Research : In xenograft mouse models, compounds structurally related to this compound displayed anti-tumor activities, particularly against mutant NRAS cells, indicating selective lethality towards cancerous cells while sparing normal cells .
  • Neuroprotective Effects : Other studies have explored the neuroprotective properties of imidazole derivatives, suggesting that compounds like this compound could play a role in protecting dopaminergic neurons from degeneration .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameChemical StructureUnique Features
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochlorideC9H17Cl2N3Different imidazole substitution position
4-(5-Methyl-1H-imidazol-2-yl)piperidineC9H15N3Variation in imidazole position affects activity
4-(5-Methylimidazolyl)-piperidineC9H15N3Lacks dihydrochloride form

The unique substitution pattern on both the piperidine and imidazole rings of this compound significantly influences its pharmacological properties compared to its analogs.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Initial findings suggest favorable pharmacokinetic properties, which warrant further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride?

  • Methodological Answer : Synthesis typically involves coupling a protected piperidine derivative with a methyl-substituted imidazole, followed by deprotection and salt formation. For example:

Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) .

Coupling : React the protected piperidine with 5-methyl-1H-imidazole under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) or via nucleophilic substitution .

Deprotection : Remove the Boc group using HCl in dioxane or trifluoroacetic acid.

Salt Formation : Treat the free base with hydrochloric acid to yield the dihydrochloride salt .

  • Validation : Confirm reaction progress via thin-layer chromatography (TLC) and intermediate purity by 1^1H NMR.

Q. How can the structural integrity and purity of this compound be validated?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 226.1066 g/mol for related piperidine-imidazole derivatives) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and assess stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection to quantify purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact .
  • In case of exposure: Rinse eyes with water for 15 minutes (if splashed) or wash skin with soap and water .
    • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Approach :

  • Dose-Response Studies : Test activity across a range of concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay Reproducibility : Validate results in multiple cell lines (e.g., HEK293 vs. CHO-K1) and under controlled pH/temperature .
  • Meta-Analysis : Compare findings with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify trends .

Q. What is the impact of the dihydrochloride salt on pharmacokinetics?

  • Solubility : The salt form enhances aqueous solubility, improving bioavailability in in vivo models .
  • Stability : Dihydrochloride salts reduce hygroscopicity compared to free bases, aiding long-term storage .
  • Case Study : Analogous piperidine salts (e.g., vapitadine dihydrochloride) show improved blood-brain barrier penetration in preclinical models .

Q. How can computational modeling predict target interactions for this compound?

  • Strategies :

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin or histamine receptors) based on imidazole-piperidine pharmacophores .
  • Dynamic Simulations : Perform molecular dynamics (MD) in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, pH 7.4) .
    • Validation : Cross-check predictions with experimental IC50_{50} values from radioligand binding assays .

Q. What challenges arise in establishing structure-activity relationships (SAR)?

  • Key Issues :

  • Steric Effects : Substituents on the imidazole ring (e.g., methyl vs. trifluoromethyl) alter receptor affinity .
  • Conformational Flexibility : Piperidine ring puckering affects binding to G-protein-coupled receptors (GPCRs) .
    • Methodology : Synthesize analogs (e.g., 4-(1-methyl-1H-imidazol-5-yl)piperidine derivatives) and compare IC50_{50} values in functional assays .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50_{50} values may stem from assay conditions (e.g., ATP concentration in kinase assays) or buffer composition .
  • Resolution : Standardize protocols (e.g., uniform ATP levels at 1 mM) and include positive controls (e.g., known inhibitors) in all experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride

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